An In-Depth Technical Guide to the Physicochemical Properties of 3-(3-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid
An In-Depth Technical Guide to the Physicochemical Properties of 3-(3-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid
Abstract
This technical guide provides a comprehensive overview of the key physicochemical properties of the novel heterocyclic compound, 3-(3-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid. In the absence of extensive empirical data for this specific molecule, this document outlines the predicted characteristics based on its chemical structure and established principles of physical organic chemistry. Furthermore, it offers detailed, field-proven experimental protocols for the systematic determination of these properties, empowering researchers and drug development professionals to conduct a thorough characterization. The methodologies presented are designed to be self-validating and are grounded in authoritative scientific literature, ensuring the generation of robust and reliable data.
Introduction: The Significance of Physicochemical Profiling in Drug Discovery
The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is critically dependent on a thorough understanding of its physicochemical properties. These intrinsic characteristics, including solubility, acidity/basicity (pKa), lipophilicity (logP), and thermal stability, govern a molecule's pharmacokinetic and pharmacodynamic behavior. For 3-(3-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid, a molecule incorporating a versatile pyrazole scaffold, a detailed physicochemical profile is paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) properties, as well as for guiding formulation development.
The pyrazole nucleus is a prominent feature in numerous pharmacologically active agents, highlighting the importance of this class of compounds in medicinal chemistry.[1] This guide serves as a foundational resource for researchers initiating work with this specific pyrazole derivative, providing both theoretical predictions and practical experimental workflows.
Predicted Physicochemical Properties of 3-(3-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid
Based on the chemical structure, which features a carboxylic acid group, an amino group, and a pyrazole ring, we can predict the following properties. It is imperative to note that these are estimations and require experimental verification.
| Property | Predicted Value/Range | Rationale |
| Molecular Formula | C₇H₁₁N₃O₂ | Based on the chemical structure. |
| Molecular Weight | 185.18 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white crystalline solid | Many similar small organic molecules with amino and carboxylic acid groups exist as crystalline solids at room temperature. |
| Aqueous Solubility | Likely to be pH-dependent. Low in neutral water, higher in acidic and basic solutions. | The presence of both an acidic (carboxylic acid) and a basic (amino group and pyrazole nitrogens) moiety suggests zwitterionic character. Solubility will be minimal at the isoelectric point and will increase as the molecule becomes fully protonated (cationic) or deprotonated (anionic). |
| pKa | Two primary pKa values are expected: one for the carboxylic acid (approx. 3-5) and one for the protonated amino group/pyrazole ring (approx. 5-7). | The carboxylic acid pKa is in the typical range for propanoic acid derivatives. The basicity of the amino group and the pyrazole nitrogens will influence the second pKa. The pyrazole ring itself is a weak base. |
| logP (Octanol-Water Partition Coefficient) | Predicted to be low (likely < 1) | The presence of multiple polar functional groups (amino, carboxylic acid, pyrazole nitrogens) capable of hydrogen bonding suggests a preference for the aqueous phase over the lipid phase. |
| Melting Point | Expected to be relatively high, likely with decomposition. | The potential for strong intermolecular hydrogen bonding and ionic interactions in the solid state would lead to a high melting point. |
| Chemical Stability | Generally stable under standard laboratory conditions. May be susceptible to degradation at extreme pH and temperatures. | Pyrazole rings are generally stable, but the overall stability will be influenced by the functional groups.[2][3] |
Experimental Determination of Physicochemical Properties: A Practical Guide
The following sections provide detailed protocols for the experimental determination of the key physicochemical properties of 3-(3-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid.
Aqueous Solubility Determination
Causality Behind Experimental Choice: A tiered approach to solubility testing provides a comprehensive understanding of a compound's behavior in different environments, which is crucial for predicting its behavior in biological systems and for formulation development.[4][5][6] Starting with water and then moving to acidic and basic solutions allows for the characterization of pH-dependent solubility.
Experimental Workflow for Solubility Determination
Caption: A flowchart for the systematic determination of organic compound solubility.
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Initial Screening in Water:
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Place approximately 0.1 g of 3-(3-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid into a small test tube.
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Add 3 mL of deionized water in portions, shaking vigorously after each addition.
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Observe if the compound dissolves completely. If it dissolves, it is classified as water-soluble.
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-
Testing in Basic Solutions (if insoluble in water):
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In a new test tube, place approximately 0.1 g of the compound.
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Add 3 mL of 5% aqueous sodium hydroxide (NaOH) solution.
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Shake well and observe for dissolution. Solubility in NaOH suggests the presence of an acidic functional group.
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If soluble in NaOH, repeat the test with 5% aqueous sodium bicarbonate (NaHCO₃) solution. Solubility in NaHCO₃ indicates a strongly acidic group (like a carboxylic acid), while insolubility suggests a weakly acidic group.
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-
Testing in Acidic Solution (if insoluble in NaOH):
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In a new test tube, place approximately 0.1 g of the compound.
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Add 3 mL of 5% aqueous hydrochloric acid (HCl) solution.
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Shake well and observe for dissolution. Solubility in HCl indicates the presence of a basic functional group (like an amine).
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Determination of Acid Dissociation Constant (pKa)
Causality Behind Experimental Choice: The pKa values are critical for understanding the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and receptor binding.[8] 1H NMR spectroscopy offers a robust method for pKa determination, as the chemical shifts of protons near the ionizable center are often pH-dependent.[9][10][11]
Experimental Workflow for pKa Determination via 1H NMR
Caption: Workflow for determining pKa values using 1H NMR spectroscopy.
Step-by-Step Protocol:
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Preparation of Buffered Solutions: Prepare a series of buffer solutions with known pH values, covering a range that brackets the expected pKa values (e.g., from pH 2 to 10).
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Sample Preparation: Dissolve a precise and constant amount of 3-(3-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid in each buffered solution.
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NMR Data Acquisition: Acquire a 1H NMR spectrum for each sample.
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Data Analysis:
-
Identify a proton signal that shows a significant change in chemical shift as a function of pH. Protons on the carbon atoms adjacent to the carboxylic acid and the amino group are good candidates.
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Plot the chemical shift (δ) of the selected proton against the pH of the solution.
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Fit the resulting titration curve to the Henderson-Hasselbalch equation to calculate the pKa.
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Determination of the Octanol-Water Partition Coefficient (logP)
Causality Behind Experimental Choice: The logP value is a measure of a compound's lipophilicity, which is a key predictor of its ability to cross biological membranes.[12] The shake-flask method is the traditional and most direct method for determining logP.[13] For higher throughput, reversed-phase high-performance liquid chromatography (RP-HPLC) can be used to estimate logP based on the compound's retention time.[14][15]
Experimental Workflow for logP Determination (Shake-Flask Method)
Caption: Workflow for the shake-flask method of logP determination.
Step-by-Step Protocol: [15]
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Preparation of Phases: Pre-saturate n-octanol with water and water (at a relevant pH, e.g., 7.4) with n-octanol.
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Dissolution: Dissolve a known amount of 3-(3-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid in the aqueous phase.
-
Partitioning:
-
Add an equal volume of the saturated n-octanol to the aqueous solution of the compound in a vial.
-
Shake the vial vigorously for a set period to allow for partitioning between the two phases until equilibrium is reached.
-
-
Phase Separation: Separate the n-octanol and aqueous layers, typically by centrifugation.
-
Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique such as UV-Vis spectroscopy or HPLC.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Conclusion
The physicochemical properties of 3-(3-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid outlined in this guide provide a critical starting point for its development as a potential therapeutic agent. While the predicted values offer initial guidance, the detailed experimental protocols provided herein are essential for generating the robust empirical data required for informed decision-making in a drug discovery and development program. A thorough understanding of these fundamental characteristics will undoubtedly accelerate the progression of this and other novel pyrazole derivatives.
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